4-Methoxydiphenylmethane

Catalog No.
S597044
CAS No.
834-14-0
M.F
C14H14O
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxydiphenylmethane

CAS Number

834-14-0

Product Name

4-Methoxydiphenylmethane

IUPAC Name

1-benzyl-4-methoxybenzene

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C14H14O/c1-15-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

GQLYCRTUQGSDSM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2

Synonyms

4-methoxydiphenylmethane

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2

4-Methoxydiphenylmethane, also known by its IUPAC name as benzene, 1-methoxy-4-(phenylmethyl)-, is an organic compound with the molecular formula C14H14OC_{14}H_{14}O and a molecular weight of approximately 198.26 g/mol. It features a methoxy group (-OCH₃) attached to one of the phenyl rings, which contributes to its unique chemical properties. This compound is recognized for its role as a pharmacological agent, particularly in enhancing the activity of the leukotriene A4 hydrolase enzyme, which is involved in inflammatory processes .

Currently, there is no scientific literature readily available on the specific mechanism of action of BMBz in biological systems.

BMBz is classified as a skin irritant and can cause serious eye damage [].

  • Acute toxicity: Data is not readily available, but due to the presence of an aromatic ring, it's advisable to handle it with care and avoid skin and eye contact.
  • Flammability: Data not readily available, but aromatic compounds can be flammable. Standard laboratory safety practices for handling organic solvents should be followed.
Primarily due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles under certain conditions.
  • Electrophilic Aromatic Substitution: The presence of the methoxy group activates the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, 4-methoxydiphenylmethane can undergo hydrolysis to yield phenolic compounds and other derivatives .

The primary biological activity of 4-methoxydiphenylmethane lies in its ability to augment the aminopeptidase activity of leukotriene A4 hydrolase. This enzyme plays a crucial role in the metabolism of leukotrienes, which are lipid mediators involved in inflammatory responses. Studies have shown that this compound can significantly enhance the enzyme's activity, potentially leading to therapeutic applications in treating inflammatory diseases . Additionally, its structural similarity to other bioactive compounds suggests potential interactions with various biological targets.

The synthesis of 4-methoxydiphenylmethane can be achieved through several methods, including:

  • Direct Methylation: One common method involves methylating diphenylmethane using methyl iodide in the presence of a base like potassium carbonate.
  • Condensation Reactions: Another approach is through a condensation reaction between anisole and benzyl chloride under suitable catalytic conditions .
  • One-Step Synthesis: Recent advancements have allowed for a one-step synthesis from commercially available materials with yields exceeding 90% .

4-Methoxydiphenylmethane has several notable applications:

  • Pharmacological Agent: Its primary application is as a pharmacological agent that enhances aminopeptidase activity, making it relevant in drug development for inflammatory conditions.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
  • Research Tool: Due to its ability to modulate enzyme activity, it is used in biochemical research to study leukotriene metabolism and related pathways .

Interaction studies involving 4-methoxydiphenylmethane focus on its effects on leukotriene A4 hydrolase. Research indicates that it selectively augments the enzyme's aminopeptidase activity without significantly affecting its hydrolase function. This selectivity is crucial for developing targeted therapies that minimize side effects associated with broader enzyme inhibition . Additionally, studies have explored its interactions with other biologically active compounds, revealing insights into potential combinatorial therapies.

Several compounds share structural similarities with 4-methoxydiphenylmethane. These include:

  • Diphenylmethane: Lacks the methoxy group but shares similar aromatic characteristics.
  • Anisole (Methoxybenzene): Contains only one phenyl group and differs in biological activity.
  • Benzophenone: Features two carbonyl groups instead of methoxy groups, affecting its reactivity and biological properties.
Compound NameStructure TypeUnique Features
DiphenylmethaneTwo phenyl ringsNo methoxy group; less reactivity
AnisoleOne phenyl ringSimple ether; primarily used as a solvent
BenzophenoneTwo carbonyl groupsFunctions as a UV filter; different reactivity

The uniqueness of 4-methoxydiphenylmethane lies in its dual functionality as both a chemical intermediate and a selective enhancer of enzymatic activity, setting it apart from these similar compounds .

4-Methoxydiphenylmethane (CAS: 834-14-0) is an organic compound with the molecular formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol [27] [28]. The molecule consists of two phenyl rings connected by a methylene (-CH₂-) bridge, with one of the phenyl rings containing a methoxy (-OCH₃) group at the para position (position 4) [27]. This structural arrangement gives the compound its characteristic properties and reactivity patterns that distinguish it from other diphenylmethane derivatives [28].

The compound is typically a colorless to pale yellow solid at room temperature and exhibits properties common to aromatic compounds with methoxy substituents [27]. The presence of both aromatic rings and the methoxy functional group contributes to its overall chemical behavior and physical characteristics [28]. The methoxy group introduces polarity to the molecule, while the two phenyl rings contribute to its aromatic character and hydrophobicity [27].

Bond Configurations and Molecular Geometry

The molecular geometry of 4-Methoxydiphenylmethane is characterized by specific bond configurations that define its three-dimensional structure [4]. The molecule features two planar aromatic rings connected by a tetrahedral methylene carbon [4] [7]. This arrangement creates a non-planar overall structure due to the sp³ hybridization of the methylene carbon [7].

The bond lengths in 4-Methoxydiphenylmethane follow typical patterns for aromatic and aliphatic components [4]. The aromatic carbon-carbon bonds have lengths of approximately 1.39 Å, which is characteristic of the resonance-stabilized bonds in benzene rings [4] [8]. The carbon-carbon single bond connecting the methylene bridge to each aromatic ring is longer, measuring approximately 1.50 Å, which is typical for sp³-sp² carbon-carbon single bonds [8]. The carbon-oxygen bond in the methoxy group has an approximate length of 1.36 Å, consistent with carbon-oxygen single bonds adjacent to aromatic systems [8].

Bond angles in the molecule vary according to the hybridization state of the atoms involved [7] [14]. The carbon atoms in the aromatic rings exhibit bond angles of approximately 120°, consistent with their sp² hybridization and the planar geometry of aromatic systems [14]. The methylene bridge, being sp³ hybridized, displays tetrahedral geometry with bond angles of approximately 109.5° [7] [14]. The carbon-oxygen-carbon angle in the methoxy group is approximately 110°, reflecting the sp³ hybridization of the oxygen atom [14].

The para-substitution pattern of the methoxy group results in a symmetrical distribution of electron density in the substituted aromatic ring [4]. This substitution pattern influences the electronic properties of the molecule and contributes to its overall dipole moment [4] [8].

Conformational Analysis

4-Methoxydiphenylmethane exhibits conformational flexibility primarily due to rotation around the bonds connecting the methylene bridge to the two phenyl rings [17]. This rotational freedom allows the molecule to adopt various conformations in solution and solid state [17]. The energy barriers for these rotations are relatively low, permitting rapid interconversion between different conformational states at room temperature [17].

The most energetically favorable conformation positions the two phenyl rings approximately perpendicular to each other, minimizing steric interactions between the hydrogen atoms on adjacent rings [17]. This perpendicular arrangement reduces repulsive forces and represents the lowest energy conformation for diphenylmethane derivatives [4] [17].

The methoxy group preferentially adopts a conformation where it is coplanar with its attached aromatic ring [17]. This coplanarity allows for conjugation between the oxygen lone pairs and the aromatic π-system, providing additional stabilization through resonance [17]. The energy barrier for rotation of the methoxy group is relatively low, allowing for rapid interconversion between conformers [17].

Temperature and solvent effects can influence the conformational equilibrium of 4-Methoxydiphenylmethane [17]. Higher temperatures increase the population of higher-energy conformers, while solvent interactions can stabilize specific conformational states through hydrogen bonding or dipole-dipole interactions [17]. These conformational properties are important for understanding the compound's behavior in different environments and its interactions with other molecules [4] [17].

Physical Constants and Parameters

Molecular Weight and Density

4-Methoxydiphenylmethane has a molecular formula of C₁₄H₁₄O, corresponding to a precise molecular weight of 198.26 g/mol [28]. This value is calculated from the atomic weights of its constituent elements: 14 carbon atoms (168.17 g/mol), 14 hydrogen atoms (14.11 g/mol), and 1 oxygen atom (15.999 g/mol) [28].

The density of 4-Methoxydiphenylmethane is not precisely reported in the literature, but based on structurally similar compounds, it is estimated to be approximately 1.0-1.1 g/cm³ at room temperature [18] [19]. This density value is consistent with other aromatic compounds containing methoxy substituents and is influenced by the molecular packing in the solid state [19]. The presence of the methoxy group slightly increases the density compared to unsubstituted diphenylmethane due to the additional oxygen atom [20].

PropertyValueReference
Molecular FormulaC₁₄H₁₄O [27] [28]
Molecular Weight198.26 g/mol [28]
Estimated Density~1.0-1.1 g/cm³ [18] [19]

Melting and Boiling Points

The melting point of 4-Methoxydiphenylmethane is not precisely documented in the available literature [18] [19]. However, based on structurally similar compounds such as diphenylmethane (which melts at approximately 26-28°C) and considering the effect of the methoxy substituent, the melting point is expected to be slightly higher than that of the unsubstituted parent compound [20] [16].

The boiling point of 4-Methoxydiphenylmethane is also not precisely reported [20]. By comparison with related compounds, it is estimated to be above 300°C at atmospheric pressure [20] [16]. This high boiling point is consistent with the compound's molecular weight and the presence of aromatic rings, which contribute to strong intermolecular forces [16]. The methoxy substituent typically increases the boiling point compared to the unsubstituted analog due to enhanced dipole-dipole interactions [16] [20].

It is worth noting that the compound may undergo thermal decomposition before reaching its boiling point when heated at atmospheric pressure [16]. Therefore, reduced pressure is often employed for distillation of such compounds to lower the boiling temperature and prevent decomposition [20].

Solubility Profile

4-Methoxydiphenylmethane exhibits a solubility profile characteristic of aromatic compounds with moderate polarity [27] [16]. It is insoluble in water due to its predominantly hydrophobic nature, which is attributed to the presence of two phenyl rings [27]. The methoxy group introduces some polarity to the molecule but is insufficient to overcome the hydrophobic character of the aromatic rings [16] [27].

The compound demonstrates good solubility in a range of organic solvents [27]. It is readily soluble in common organic solvents such as ethanol, methanol, acetone, diethyl ether, and chloroform [27] [16]. The solubility in these polar and moderately polar solvents is facilitated by the presence of the methoxy group, which can engage in hydrogen bonding and dipole-dipole interactions [16].

In non-polar aromatic solvents like toluene, 4-Methoxydiphenylmethane shows excellent solubility due to favorable π-π interactions between the solvent and the compound's aromatic rings [16]. In contrast, its solubility in aliphatic hydrocarbons such as hexane is more limited, though still appreciable [16].

The solubility of 4-Methoxydiphenylmethane is temperature-dependent, with higher temperatures generally increasing solubility in most solvents [16]. This property is useful for recrystallization procedures, where the compound can be dissolved in a hot solvent and then crystallized upon cooling [16].

SolventSolubilityInteraction Type
WaterInsolubleHydrophobic repulsion
EthanolSolubleHydrogen bonding, dipole-dipole
MethanolSolubleHydrogen bonding, dipole-dipole
AcetoneSolubleDipole-dipole
Diethyl etherSolubleDipole-dipole
ChloroformSolubleDipole-induced dipole
TolueneSolubleπ-π interactions
HexaneSlightly solubleVan der Waals forces

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and purity of 4-Methoxydiphenylmethane [6]. The proton (¹H) NMR spectrum of this compound exhibits several characteristic signals that correspond to different types of hydrogen atoms in the molecule [6].

The methoxy protons (-OCH₃) typically appear as a singlet at approximately 3.8 ppm, integrating for three protons [6]. This signal is relatively sharp and well-defined due to the free rotation of the methoxy group at room temperature [6]. The methylene bridge protons (-CH₂-) produce a singlet at approximately 3.9-4.0 ppm, integrating for two protons [6]. The singlet nature of this signal indicates that these protons are magnetically equivalent and do not couple significantly with other protons in the molecule [6].

The aromatic protons in 4-Methoxydiphenylmethane appear in the downfield region of the spectrum, between 6.8 and 7.3 ppm [6]. The protons on the methoxy-substituted ring typically show an AA'BB' pattern centered around 6.8-7.0 ppm, reflecting the para-substitution pattern [6]. The protons on the unsubstituted phenyl ring appear as a more complex multiplet in the range of 7.1-7.3 ppm [6].

Carbon-13 (¹³C) NMR spectroscopy of 4-Methoxydiphenylmethane reveals signals for all non-equivalent carbon atoms in the molecule [6]. The methoxy carbon typically appears at approximately 55 ppm, while the methylene bridge carbon resonates at around 41 ppm [6]. The aromatic carbons produce multiple signals in the range of 114-130 ppm, with the ipso carbon attached to the methoxy group appearing further downfield at approximately 158 ppm due to the deshielding effect of the oxygen atom [6].

NMR TypeChemical Shift (ppm)AssignmentMultiplicity
¹H NMR~3.8Methoxy (-OCH₃) protonsSinglet
¹H NMR~3.9-4.0Methylene (-CH₂-) protonsSinglet
¹H NMR~6.8-7.0Aromatic protons (methoxy-substituted ring)AA'BB' pattern
¹H NMR~7.1-7.3Aromatic protons (unsubstituted phenyl ring)Complex multiplet
¹³C NMR~55Methoxy carbon (-OCH₃)Singlet
¹³C NMR~41Methylene carbon (-CH₂-)Singlet
¹³C NMR~114-130Aromatic carbonsMultiple signals
¹³C NMR~158Ipso carbon attached to methoxy groupSinglet

Mass Spectrometry

Mass spectrometry is a powerful technique for confirming the molecular weight and structural features of 4-Methoxydiphenylmethane [10] [12]. The electron ionization mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 198, corresponding to its molecular weight [10]. This peak confirms the molecular formula C₁₄H₁₄O and serves as a reference point for identifying fragment ions [10].

Fragmentation of 4-Methoxydiphenylmethane follows predictable patterns based on bond cleavages at specific positions [10] [12]. A prominent fragment at m/z 183 corresponds to the loss of a methyl radical from the methoxy group [M-CH₃]⁺ [10]. This fragmentation is common for methoxy-containing aromatic compounds and results from the relatively weak carbon-oxygen bond in the methoxy group [10].

One of the most characteristic fragments in the mass spectrum is the benzyl cation [C₇H₇]⁺ at m/z 91, which often appears as the base peak (highest intensity) [10]. This fragment results from cleavage of the bond between the methylene bridge and one of the aromatic rings, a common fragmentation pathway in diphenylmethane derivatives [10] [12].

Another significant fragment is the methoxyphenyl cation [C₇H₇O]⁺ at m/z 107, formed by cleavage of the bond between the methylene bridge and the methoxy-substituted ring [10]. The phenyl cation [C₆H₅]⁺ at m/z 77 is also commonly observed, representing a fundamental fragment in the mass spectra of many aromatic compounds [10] [12].

High-resolution mass spectrometry can provide the exact mass of 4-Methoxydiphenylmethane and its fragments, allowing for precise confirmation of the molecular formula and fragmentation pathways [10]. The observed fragmentation pattern serves as a fingerprint for identifying this compound in complex mixtures and for confirming its structure [10] [12].

Fragmentm/zRelative IntensityFormation Mechanism
Molecular ion [M]⁺198StrongElectron ionization of parent molecule
[M-CH₃]⁺183MediumLoss of methyl radical from methoxy group
[C₇H₇]⁺ (Benzyl fragment)91Very strong (base peak)Cleavage at methylene-phenyl bond
[C₇H₇O]⁺ (Methoxyphenyl fragment)107StrongCleavage at methylene-methoxyphenyl bond
[C₆H₅]⁺ (Phenyl fragment)77MediumFurther fragmentation of aromatic rings

Infrared and UV-Visible Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in 4-Methoxydiphenylmethane [8]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific vibrational modes of bonds within the molecule [8].

The aromatic C-H stretching vibrations appear in the region of 3030-3080 cm⁻¹ as weak bands [8]. Aliphatic C-H stretching vibrations from the methylene bridge and methoxy group are observed in the ranges of 2900-2950 cm⁻¹ and 2830-2850 cm⁻¹, respectively, with medium intensity [8]. The aromatic C=C stretching vibrations produce medium to strong bands in the regions of 1600-1620 cm⁻¹ and 1500-1520 cm⁻¹ [8].

The methoxy group gives rise to characteristic C-O-C asymmetric and symmetric stretching vibrations at 1240-1260 cm⁻¹ and 1020-1050 cm⁻¹, respectively, both appearing as strong bands [8]. The para-substitution pattern on one of the aromatic rings is evidenced by a strong band at 810-830 cm⁻¹, corresponding to the C-H out-of-plane bending vibration [8]. The monosubstituted phenyl ring produces characteristic bands at 740-760 cm⁻¹ (C-H out-of-plane bending) and 690-710 cm⁻¹ (ring bending) [8].

Ultraviolet-visible (UV-Vis) spectroscopy of 4-Methoxydiphenylmethane reveals absorption bands that correspond to electronic transitions within the molecule [8]. The compound exhibits a strong absorption band in the region of 270-280 nm, attributed to the π→π* transition in the methoxy-substituted aromatic ring [8]. This band shows a bathochromic shift (shift to longer wavelength) compared to unsubstituted benzene due to the electron-donating effect of the methoxy group, which extends the conjugation of the π-system [8].

Another absorption band appears in the region of 220-230 nm, corresponding to the π→π* transition in the unsubstituted phenyl ring [8]. Both absorption bands have high extinction coefficients (ε), typically in the range of 10³-10⁴ L·mol⁻¹·cm⁻¹, which is characteristic of π→π* transitions in aromatic systems [8].

Spectroscopic MethodKey FeaturesInterpretation
IR Spectroscopy3030-3080 cm⁻¹ (weak)Aromatic C-H stretching
2900-2950 cm⁻¹ (medium)Aliphatic C-H stretching (methylene)
2830-2850 cm⁻¹ (medium)Aliphatic C-H stretching (methoxy)
1240-1260 cm⁻¹ (strong)C-O-C asymmetric stretching
1020-1050 cm⁻¹ (strong)C-O-C symmetric stretching
810-830 cm⁻¹ (strong)Para-substituted aromatic C-H bending
UV-Vis Spectroscopy270-280 nm (high ε)π→π* transition in methoxy-substituted ring
220-230 nm (high ε)π→π* transition in phenyl ring

Collision Cross-Section Properties

Collision cross-section (CCS) properties provide valuable information about the three-dimensional structure and gas-phase behavior of molecules like 4-Methoxydiphenylmethane [11] [29]. These properties are particularly relevant in ion mobility spectrometry and mass spectrometry techniques, where they influence the separation and identification of compounds [11].

For 4-Methoxydiphenylmethane, the collision cross-section values vary depending on the ionization mode and adduct formation [11] [29]. The protonated molecular ion [M+H]⁺ with m/z 199.11 is predicted to have a CCS value of approximately 140-145 Ų [11]. This value reflects the three-dimensional size and shape of the protonated molecule as it travels through a drift gas [11] [29].

Sodium adducts [M+Na]⁺ with m/z 221.09 typically exhibit slightly larger CCS values, estimated at 145-150 Ų [11]. This increase is attributed to the larger ionic radius of sodium compared to hydrogen and potential conformational changes induced by sodium coordination [11]. Similarly, potassium adducts [M+K]⁺ with m/z 237.07 show CCS values in the range of 145-150 Ų [11] [29].

In negative ionization mode, the deprotonated molecular ion [M-H]⁻ with m/z 197.09 typically has a smaller CCS value of approximately 135-140 Ų [11]. This reduction compared to positive ions may be due to different conformational preferences in the negatively charged species [11] [29].

Ammonium adducts [M+NH₄]⁺ with m/z 216.14 show the largest CCS values among common adducts, estimated at 150-155 Ų [11]. This increase reflects the additional spatial requirements of the ammonium group and its interaction with the molecule [11] [29].

These CCS values are influenced by several factors, including the conformation of the molecule, the nature of the adduct, and experimental conditions such as temperature and drift gas composition [11] [29]. The non-planar structure of 4-Methoxydiphenylmethane, with its two phenyl rings oriented approximately perpendicular to each other, contributes significantly to its overall collision cross-section [11] [29].

Adductm/zPredicted CCS (Ų)Factors Influencing CCS
[M+H]⁺199.11~140-145Molecular conformation, protonation site
[M+Na]⁺221.09~145-150Sodium coordination, conformational changes
[M-H]⁻197.09~135-140Deprotonation site, negative charge effects
[M+NH₄]⁺216.14~150-155Ammonium interaction, hydrogen bonding
[M+K]⁺237.07~145-150Potassium coordination, ionic radius effects

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

834-14-0

Wikipedia

Benzene, 1-methoxy-4-(phenylmethyl)-

Dates

Last modified: 08-15-2023

Ultrapressure liquid chromatography-tandem mass spectrometry assay using atmospheric pressure photoionization (UPLC-APPI-MS/MS) for quantification of 4-methoxydiphenylmethane in pharmacokinetic evaluation

Nashid Farhan, Sean Fitzpatrick, Yun M Shim, Mikell Paige, Diana Shu-Lian Chow
PMID: 27232150   DOI: 10.1016/j.jpba.2016.05.014

Abstract

4-Methoxydiphenylmethane (4-MDM), a selective augmenter of Leukotriene A4 Hydrolase (LTA4H), is a new anti-inflammatory compound for potential treatment of chronic obstructive pulmonary disease (COPD). Currently, there is no liquid chromatography tandem mass spectrometric (LC-MS/MS) method for the quantification of 4-MDM. A major barrier for developing the LC-MS/MS method is the inability of electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) to ionize 4-MDM due to its hydrophobicity and lack of any functional group for ionization. With the advent of atmospheric pressure photoionization (APPI) technique, many hydrophobic compounds have been demonstrated to ionize by charge transfer reactions. In this study, a highly sensitive ultrapressure liquid chromatography tandem mass spectrometry assay using atmospheric pressure photoionization (UPLC-APPI-MS/MS) for the quantifications of 4-MDM in rat plasma has been developed and validated. 4-MDM was extracted from the plasma by solid phase extraction (SPE) and separated chromatographically using a reverse phase C8 column. The photoionization (PI) was achieved by introducing anisole as a dopant to promote the reaction of charge transfer. The assay with a linear range of 5 (LLOQ)-400ngmL(-1) met the regulatory requirements for accuracy, precision and stability. The validated assay was employed to quantify the plasma concentrations of 4-MDM after an oral dosing in Sprague Dawley (SD) rats.


Effect of the leukotriene A4 hydrolase aminopeptidase augmentor 4-methoxydiphenylmethane in a pre-clinical model of pulmonary emphysema

Eliseu O De Oliveira, Kan Wang, Hye-Sik Kong, Suhyon Kim, Matthew Miessau, Robert J Snelgrove, Y Michael Shim, Mikell Paige
PMID: 21983441   DOI: 10.1016/j.bmcl.2011.09.048

Abstract

The leukotriene A(4) hydrolase enzyme is a dual functioning enzyme with the following two catalytic activities: an epoxide hydrolase function that transforms the lipid metabolite leukotriene A(4) to leukotriene B(4) and an aminopeptidase function that hydrolyzes short peptides. To date, all drug discovery efforts have focused on the epoxide hydrolase activity of the enzyme, because of extensive biological characterization of the pro-inflammatory properties of its metabolite, leukotriene B(4). Herein, we have designed a small molecule, 4-methoxydiphenylmethane, as a pharmacological agent that is bioavailable and augments the aminopeptidase activity of the leukotriene A(4) hydrolase enzyme. Pre-clinical evaluation of our drug showed protection against intranasal elastase-induced pulmonary emphysema in murine models.


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